Acide 5-carboxylique, sulfure d'oméprazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

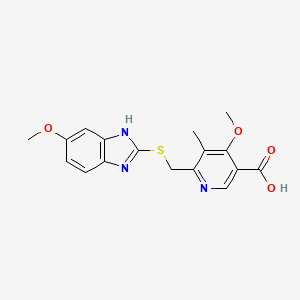

5-Carboxylic acid, omeprazole sulphide, also known as 4-Methoxy-6-{[(5-methoxy-1H-benzimidazol-2-yl)thio]methyl}-5-methyl-3-pyridinecarboxylic acid, is a derivative of omeprazole. Omeprazole is a well-known proton pump inhibitor used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. This compound is characterized by its unique structure, which includes a benzimidazole ring and a pyridine carboxylic acid moiety .

Applications De Recherche Scientifique

Chemical Applications

Intermediate in Synthesis

5-Carboxylic acid, omeprazole sulphide serves as an important intermediate in organic synthesis. Its unique structure allows for the development of more complex molecules, making it a valuable building block in the pharmaceutical industry. This compound can undergo various chemical reactions, including oxidation and substitution, which are essential for synthesizing new therapeutic agents.

Analytical Chemistry

In analytical chemistry, this compound acts as a reference standard for the development and validation of analytical methods. Its use ensures accuracy in the quantification of omeprazole and its metabolites in biological samples.

Biological Applications

Antimicrobial Properties

Research indicates that 5-Carboxylic acid, omeprazole sulphide may possess antimicrobial properties. Studies have shown that derivatives of omeprazole can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. It may modulate inflammatory pathways, thus providing therapeutic benefits in conditions characterized by excessive inflammation.

Medical Applications

Treatment of Acid-Related Disorders

As a derivative of omeprazole, 5-Carboxylic acid, omeprazole sulphide is being studied for its efficacy in treating gastroesophageal reflux disease (GERD) and peptic ulcers. Its mechanism of action involves the inhibition of the proton pump (H+/K+ ATPase), leading to reduced gastric acid secretion .

Pharmacological Studies

Clinical studies have explored the pharmacological effects of omeprazole and its derivatives, including 5-Carboxylic acid, omeprazole sulphide. These studies focus on understanding the compound's safety profile and potential adverse effects associated with long-term use . Notably, there are concerns regarding genomic instability and increased cancer risk with prolonged use of proton pump inhibitors like omeprazole .

Comparative Analysis with Related Compounds

A comparative analysis highlights the differences between 5-Carboxylic acid, omeprazole sulphide and other proton pump inhibitors:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Omeprazole | Inhibits H+/K+ ATPase | Widely used for GERD and ulcers |

| Esomeprazole | S-enantiomer of omeprazole | Improved pharmacokinetics |

| Lansoprazole | Similar mechanism but different structure | Rapid onset of action |

| Rabeprazole | Similar mechanism | Longer duration of effect |

This table illustrates how 5-Carboxylic acid, omeprazole sulphide stands out due to its potential as an intermediate for novel therapeutic agents while sharing similar mechanisms with established proton pump inhibitors.

Case Studies and Research Findings

Recent studies have focused on profiling metabolites of omeprazole in biological systems to understand better how these compounds behave under various physiological conditions. For instance, research involving stable isotope ratio-patterning has provided insights into the metabolic pathways associated with omeprazole and its derivatives .

Additionally, investigations into the long-term effects of proton pump inhibitors have raised concerns about their impact on gastric health and potential carcinogenic risks . These findings underscore the importance of ongoing research into the safety and efficacy profiles of compounds like 5-Carboxylic acid, omeprazole sulphide.

Analyse Biochimique

Biochemical Properties

It is known that omeprazole, the parent compound, interacts with the H+/K+ ATPase enzyme system, inhibiting gastric acid secretion

Cellular Effects

Omeprazole is known to have effects on various types of cells and cellular processes . It influences cell function by reducing gastric acid secretion, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Omeprazole, the parent compound, exerts its effects at the molecular level by selectively inhibiting the H+/K+ ATPase enzyme system, thereby reducing gastric acid secretion

Metabolic Pathways

Omeprazole is metabolized in the liver by the cytochrome P450 system

Méthodes De Préparation

The synthesis of 5-Carboxylic acid, omeprazole sulphide involves several steps. One common method includes the reaction of a reactive pyridine derivative with a substituted benzimidazole. The reaction conditions typically involve the use of solvents like methanol or ethanol and catalysts such as palladium on carbon. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality of the compound .

Analyse Des Réactions Chimiques

5-Carboxylic acid, omeprazole sulphide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide. Reducing agents like sodium borohydride are typically used.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole ring.

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions used .

Mécanisme D'action

The mechanism of action of 5-Carboxylic acid, omeprazole sulphide is similar to that of omeprazole. It inhibits the proton pump (H+/K+ ATPase) in the stomach lining, thereby reducing gastric acid secretion. The compound binds to the enzyme’s active site, blocking the final step of acid production. This non-competitive inhibition leads to a dose-dependent reduction in acid secretion .

Comparaison Avec Des Composés Similaires

5-Carboxylic acid, omeprazole sulphide can be compared with other proton pump inhibitors and related compounds:

Omeprazole: The parent compound, widely used for treating acid-related disorders.

Esomeprazole: The S-enantiomer of omeprazole, known for its improved pharmacokinetic profile.

Lansoprazole: Another proton pump inhibitor with a similar mechanism of action but different chemical structure.

Rabeprazole: Known for its rapid onset of action and longer duration of effect.

Each of these compounds has unique properties that make them suitable for specific clinical applications. 5-Carboxylic acid, omeprazole sulphide stands out due to its potential use as an intermediate in the synthesis of novel therapeutic agents.

Activité Biologique

5-Carboxylic acid, omeprazole sulphide is a derivative of the widely used proton pump inhibitor (PPI) omeprazole. This compound has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its therapeutic applications and implications in various medical fields.

Chemical Structure and Properties

5-Carboxylic acid, omeprazole sulphide is characterized by a complex structure that includes a benzimidazole ring and a pyridine carboxylic acid moiety. Its chemical formula is C17H17N3O4S . The unique structural features contribute to its biological activity, particularly in inhibiting gastric acid secretion through the H+/K+ ATPase enzyme system.

The primary mechanism of action for 5-Carboxylic acid, omeprazole sulphide aligns with that of its parent compound, omeprazole. It inhibits the H+/K+ ATPase enzyme in gastric parietal cells, leading to a significant reduction in gastric acid secretion. This non-competitive inhibition is dose-dependent and effectively decreases gastric acidity .

Antimicrobial Properties

Recent studies have indicated that 5-Carboxylic acid, omeprazole sulphide exhibits antimicrobial activity. It has been investigated for its potential effectiveness against various microbial strains, which could be beneficial in treating infections associated with gastric conditions .

Anti-inflammatory Effects

Emerging research highlights the anti-inflammatory properties of omeprazole and its derivatives. In vitro studies have demonstrated that omeprazole can reduce pro-inflammatory cytokines in human microglial cells, suggesting potential applications in neuroinflammatory conditions . The anti-inflammatory effects of 5-Carboxylic acid, omeprazole sulphide may extend to similar pathways, warranting further investigation.

Case Studies and Experimental Data

- Metabolite Identification : A study explored the metabolites of omeprazole in mouse models, identifying several new metabolites that may contribute to its biological effects. The pharmacokinetics of these metabolites were evaluated through various administration routes (oral, intravenous, intraperitoneal), revealing distinct profiles based on the route of administration .

- Impact on Cation Transport : Research indicated that omeprazole affects cation transport across epithelial layers, specifically decreasing paracellular cation permeability. This alteration can influence magnesium absorption and has implications for gastrointestinal health .

- Comparative Studies : A comparative analysis of various PPIs (including omeprazole) demonstrated their competitive inhibition of CYP2C19 activity. This interaction is significant as it affects the metabolism of co-administered drugs, highlighting the importance of understanding drug interactions involving 5-Carboxylic acid, omeprazole sulphide .

Data Table: Biological Activities and Effects

Propriétés

IUPAC Name |

4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-5-methylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S/c1-9-14(18-7-11(16(21)22)15(9)24-3)8-25-17-19-12-5-4-10(23-2)6-13(12)20-17/h4-7H,8H2,1-3H3,(H,19,20)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOSHBGSJBEMGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN=C1CSC2=NC3=C(N2)C=C(C=C3)OC)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.